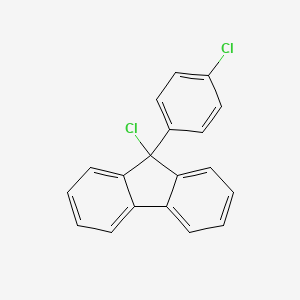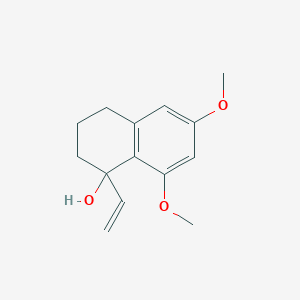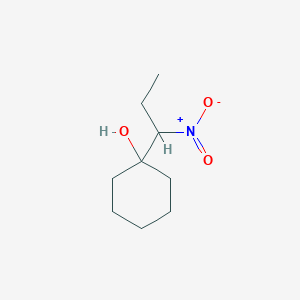
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thione group at the 2-position and the ethenyl group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione can be achieved through several methods:
-
Skraup Synthesis: : This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions typically involve heating the mixture to high temperatures to facilitate the formation of the quinoline ring.
-
Doebner-Miller Synthesis: : This method involves the reaction of aniline with an aldehyde and pyruvic acid in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoline ring.
-
Friedländer Synthesis: : This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
-
Oxidation: : 3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced to form the corresponding quinoline-2-thiol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The ethenyl group at the 3-position can undergo electrophilic substitution reactions. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, dichloromethane as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Quinoline-2-thiol.
Substitution: Halogenated quinoline derivatives, sulfonylated quinoline derivatives.
科学的研究の応用
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
-
Material Science: : The compound can be used in the synthesis of organic semiconductors and light-emitting diodes due to its conjugated system.
-
Catalysis: : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
-
Biological Studies: : The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione involves its interaction with various molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
-
DNA Intercalation: : The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription.
-
Reactive Oxygen Species (ROS) Generation: : The compound can generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
類似化合物との比較
Similar Compounds
4,7-dimethylquinoline: Lacks the thione group, making it less reactive in certain chemical reactions.
2-methylquinoline-3-thione: Lacks the ethenyl group, affecting its biological activity and chemical reactivity.
3-ethenylquinoline-2-thione: Lacks the methyl groups at the 4 and 7 positions, affecting its steric and electronic properties.
Uniqueness
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione is unique due to the presence of both the ethenyl and thione groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications in medicinal chemistry, material science, and catalysis.
特性
CAS番号 |
59280-88-5 |
|---|---|
分子式 |
C13H13NS |
分子量 |
215.32 g/mol |
IUPAC名 |
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C13H13NS/c1-4-10-9(3)11-6-5-8(2)7-12(11)14-13(10)15/h4-7H,1H2,2-3H3,(H,14,15) |
InChIキー |
GCTNTLDMZTUHPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=C(C(=S)N2)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)




![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)

![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)

